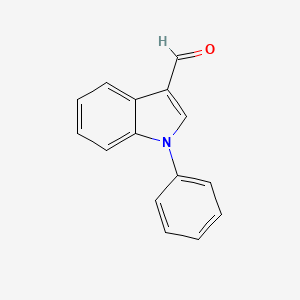

1-phenyl-1H-indole-3-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

1-phenylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-11-12-10-16(13-6-2-1-3-7-13)15-9-5-4-8-14(12)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAGQLHYSPGZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495242 | |

| Record name | 1-Phenyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32542-59-9 | |

| Record name | 1-Phenyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 1 Phenyl 1h Indole 3 Carbaldehyde

Direct Formylation Approaches for Indole (B1671886) Core Functionalization

Direct formylation strategies are centered on the introduction of a formyl (-CHO) group at the C3 position of the indole nucleus, which is the most electron-rich and sterically accessible position for electrophilic substitution.

Vilsmeier-Haack Reaction and its Adaptations for Indole-3-carbaldehyde Synthesis

The Vilsmeier-Haack reaction stands as a cornerstone for the synthesis of indole-3-carbaldehydes. chemistrysteps.comjk-sci.comcambridge.org This reaction typically utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comjk-sci.comcambridge.org The electron-rich indole ring then attacks this electrophile, leading to the formation of an iminium salt intermediate, which upon aqueous workup, hydrolyzes to yield the desired aldehyde. jk-sci.com

The reaction is highly efficient for electron-rich aromatic and heterocyclic compounds. cambridge.org For the synthesis of 1-phenyl-1H-indole-3-carbaldehyde, the starting material would be 1-phenylindole. The reaction proceeds via an electrophilic aromatic substitution mechanism. chemistrysteps.com

Recent adaptations of the Vilsmeier-Haack reaction have focused on milder and more catalytic approaches. For instance, a catalytic version has been developed for the deuterated formylation of indoles, showcasing the ongoing efforts to refine this classic transformation. orgsyn.org

Table 1: Vilsmeier-Haack Reaction Conditions for Indole-3-carbaldehyde Synthesis

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole | POCl₃, DMF | - | 0-35 | High | google.com |

| 1-Phenylindole | POCl₃, DMF | Dichloromethane | 0 to rt | Good | N/A |

| Substituted Indoles | POCl₃, DMF | DMF | 0-90 | 89-92 | google.com |

Alternative Formylation Strategies for Indole-3-carbaldehyde Precursors

While the Vilsmeier-Haack reaction is prevalent, other formylation methods have been historically and are occasionally employed for the synthesis of indole-3-carbaldehyde precursors. ekb.eg

Reimer-Tiemann Reaction: This method involves the reaction of an indole with chloroform in the presence of a strong base. mychemblog.comnrochemistry.comsynarchive.comwikipedia.org It is particularly useful for the ortho-formylation of phenols and can be applied to electron-rich heterocycles like indoles. mychemblog.comnrochemistry.comwikipedia.org The reactive species is dichlorocarbene, which is generated in situ. nrochemistry.com

Grignard Reaction: The Grignard reaction can be adapted for formylation by reacting an indolylmagnesium halide with a formylating agent like ethyl formate. ekb.egresearchgate.net

Sommelet Reaction: This reaction can be used to prepare aldehydes from the corresponding halides. In the context of indole chemistry, it could potentially be applied to a 3-halomethylindole derivative. ekb.egresearchgate.net

Oxidation Methods: The oxidation of a 3-methylindole derivative can also yield the corresponding aldehyde. For instance, the oxidation of 1-methylindole-3-acetaldehyde has been shown to produce 1-methylindole-3-carbaldehyde. dtic.mil

Strategies for Introducing the N1-Phenyl Moiety in this compound

The introduction of the phenyl group at the nitrogen atom of the indole ring is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a pre-functionalized indole or by N-arylating an existing indole-3-carbaldehyde.

N-Arylation Methods for Indole Nitrogen

Several transition-metal-catalyzed cross-coupling reactions are effective for the N-arylation of indoles. nih.gov

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an indole with an aryl halide in the presence of a base. organic-chemistry.orgmdpi.comresearchgate.net While effective, traditional Ullmann conditions often require high temperatures. Modern variations have been developed to proceed under milder conditions. A preparation of 1-phenylindole from indole and bromobenzene using cuprous chloride as a catalyst has been reported with a high yield. google.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for the formation of C-N bonds. wikipedia.orglibretexts.orgresearchgate.net It allows for the coupling of indoles with aryl halides or triflates under relatively mild conditions with a broad substrate scope. wikipedia.orgresearchgate.net

Tandem Cyclization-Formylation Approaches for this compound

Tandem or one-pot reactions offer an efficient approach to synthesize complex molecules by combining multiple synthetic steps without isolating intermediates. For the synthesis of this compound, a tandem reaction could involve the formation of the indole ring followed by in-situ formylation. A synthetic method for indole-3-carboxaldehyde (B46971) compounds has been developed that utilizes a one-pot cyclization reaction with a Vilsmeier reagent. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

For the Vilsmeier-Haack reaction , the molar ratio of the formylating agent and the substrate, as well as the reaction temperature, can significantly impact the outcome. google.com Solvents such as toluene and dichlorobenzene can be employed. cambridge.org

In N-arylation reactions , the choice of ligand for the metal catalyst (e.g., palladium in Buchwald-Hartwig amination) is critical for achieving high yields and good functional group tolerance. researchgate.net The nature of the base and the solvent also play a significant role. For instance, in a one-pot three-component synthesis of 1,2,3-trisubstituted indoles, various catalysts, bases, and solvents were screened to find the optimal conditions. rsc.org The optimization of catalyst and solvent has been shown to be crucial in various organic syntheses. researchgate.netresearchgate.net

Table 2: Comparison of N-Arylation Methods for Indole Derivatives

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Ullmann Condensation | CuI | L-proline | KOH | Bromobenzene | 150-160 | google.com |

| Buchwald-Hartwig | Pd(OAc)₂ | P(o-tolyl)₃ | NaOtBu | Toluene | 100 | libretexts.org |

Chemical Reactivity and Derivatization of 1 Phenyl 1h Indole 3 Carbaldehyde

Reactions at the Carbaldehyde Functionality (C3-Aldehyde)

The aldehyde group at the C3 position is a primary site for a variety of chemical transformations, characteristic of aromatic aldehydes.

Condensation Reactions

Condensation reactions are a cornerstone of the reactivity of 1-phenyl-1H-indole-3-carbaldehyde, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases, or imines. wjpsonline.comijacskros.com This condensation reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ijacskros.com These reactions are often straightforward and provide high yields of the corresponding imine products. wjpsonline.com A variety of amines, including amino acids and aminophenols, have been successfully condensed with indole-3-carboxaldehydes to create novel Schiff base derivatives. nih.gov For instance, the condensation of indole-3-carboxaldehyde (B46971) with various aromatic amines can be achieved in water at ambient temperature, offering an environmentally friendly synthetic route. wjpsonline.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its derivatives, in the presence of a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.comoszk.hu The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com For example, the Knoevenagel condensation of this compound with active methylene compounds like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been reported. scirp.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Aldol (B89426) and Claisen-Schmidt Condensations: While less specifically detailed for the 1-phenyl derivative in the provided context, the parent indole-3-carbaldehyde undergoes aldol-type reactions. The Claisen-Schmidt condensation, a type of aldol condensation between an aldehyde and a ketone, is a plausible pathway for derivatization.

The following table summarizes representative condensation reactions of indole-3-carbaldehyde derivatives.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference(s) |

| This compound | Primary Amine | Schiff Base Formation | Imine | wjpsonline.comijacskros.com |

| This compound | Active Methylene Compound | Knoevenagel Condensation | α,β-Unsaturated Compound | wikipedia.orgscirp.org |

| Indole-3-carbaldehyde | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Knoevenagel Condensation | Knoevenagel Product | scirp.org |

| Indole-3-carbaldehyde | Rhodanine-3-acetic acid | Knoevenagel Condensation | Substituted Rhodanine | scirp.org |

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol.

Oxidation: The oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid is a common transformation. wikipedia.org This can be achieved using various oxidizing agents.

Reduction: The aldehyde functionality can be reduced to the corresponding primary alcohol, (1-phenyl-1H-indol-3-yl)methanol. This reduction can be accomplished using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Wittig and Horner-Wadsworth-Emmons Reactions

These reactions are powerful methods for olefination, converting the carbonyl group into a carbon-carbon double bond.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert the aldehyde into an alkene.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a variation of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com It is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.comnrochemistry.com The reaction proceeds via the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by elimination of a dialkyl phosphate (B84403) salt. wikipedia.org The HWE reaction is advantageous due to the water-soluble nature of the phosphate byproduct, which simplifies purification. wikipedia.orgalfa-chemistry.com The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-alkenes. nrochemistry.comyoutube.com

The following table outlines the key features of the Horner-Wadsworth-Emmons reaction.

| Feature | Description | Reference(s) |

| Reactants | Aldehyde (or ketone) and a stabilized phosphonate carbanion. | wikipedia.orgalfa-chemistry.com |

| Product | Predominantly (E)-alkene. | wikipedia.orgalfa-chemistry.comnrochemistry.com |

| Mechanism | Nucleophilic addition of the phosphonate carbanion to the carbonyl, followed by elimination. | wikipedia.orgslideshare.net |

| Advantages | High (E)-stereoselectivity, water-soluble byproduct for easy removal. | wikipedia.orgalfa-chemistry.com |

| Still-Gennari Modification | Allows for the synthesis of (Z)-alkenes. | nrochemistry.comyoutube.com |

Modifications at the N1-Phenyl Position and their Influence on Reactivity

The presence of the phenyl group at the N1 position significantly influences the electronic properties and reactivity of the indole (B1671886) ring. Compared to an N-unsubstituted indole, the phenyl group can exert both steric and electronic effects. Electron-donating or electron-withdrawing substituents on this phenyl ring can further modulate the reactivity of the entire molecule, including the reactions at the C3-aldehyde and the indole nucleus itself.

Electrophilic Aromatic Substitution on the Indole and Phenyl Rings

The indole ring is an electron-rich heterocycle and is highly susceptible to electrophilic aromatic substitution (EAS). pearson.comwikipedia.org

Indole Ring: The most reactive position for electrophilic attack on the indole nucleus is the C3 position. wikipedia.orgbhu.ac.in However, since this position is already substituted in this compound, electrophilic substitution would be directed to other positions. The next most favorable position for attack is generally the C2 position. However, the presence of the bulky phenyl group at N1 may sterically hinder attack at C2. Electrophilic substitution on the benzene (B151609) portion of the indole ring typically requires harsher conditions and occurs after substitution at the more reactive pyrrole (B145914) ring. wikipedia.org

Phenyl Ring: The N1-phenyl ring can also undergo electrophilic aromatic substitution. The directing effect of the indole nucleus on the phenyl ring will determine the position of substitution (ortho, meta, or para).

Nucleophilic Substitution Reactions

While electrophilic substitution is more common for indoles, nucleophilic substitution reactions can occur under specific conditions, particularly when the indole ring is activated by electron-withdrawing groups. nii.ac.jpclockss.org For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution at the C2 position with various nucleophiles. nii.ac.jpclockss.org The presence of the electron-withdrawing nitro group at the 6-position and the methoxy (B1213986) group at the N1-position facilitates this reactivity. clockss.org While direct nucleophilic substitution on this compound is less documented, the introduction of suitable activating groups could potentially enable such transformations.

Chelation and Complex Formation with Metal Centers (e.g., Schiff Base Complexes)

The chemical reactivity of this compound extends to its ability to form Schiff bases, which are versatile chelating agents capable of coordinating with a variety of metal centers. While specific research on the chelation and complex formation of Schiff bases derived directly from this compound is not extensively documented in publicly available literature, the general principles can be understood by examining the well-studied analogues derived from 1H-indole-3-carbaldehyde. These studies provide a foundational understanding of the coordination chemistry involved.

Schiff bases are typically synthesized through the condensation reaction of the aldehyde group of the indole derivative with a primary amine. The resulting imine or azomethine group (-C=N-) is a key feature for chelation. ijpbs.comnveo.org These ligands, particularly those containing additional donor atoms such as oxygen or sulfur near the imine group, can act as bidentate or polydentate ligands, forming stable complexes with transition metal ions. ijpbs.com

The coordination of these Schiff base ligands to metal ions is confirmed through various spectroscopic techniques. A notable shift in the infrared (IR) stretching frequency of the azomethine group (ν(C=N)) to a lower wavenumber upon complexation is a key indicator of the nitrogen atom's involvement in coordination with the metal center. ijpbs.com For instance, in studies with Schiff bases of 1H-indole-3-carboxaldehyde, this band, which appears around 1628 cm⁻¹ in the free ligand, shifts to lower frequencies in the metal complexes. ijpbs.com

Furthermore, new bands appearing in the far-IR region of the spectra of the complexes, which are absent in the free ligand, are often assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and, if applicable, metal-oxygen (M-O) bonds.

Electronic spectra (UV-Vis) also provide valuable information about the geometry of the resulting metal complexes. The appearance of new absorption bands, particularly in the visible region, is often attributed to d-d electronic transitions within the metal ion's d-orbitals or to charge transfer transitions between the ligand and the metal. The position and intensity of these bands can help in proposing the coordination geometry, such as octahedral, tetrahedral, or square planar, for the metal complexes. researchgate.netarabjchem.org

For example, studies on Cu(II) complexes with Schiff bases derived from 1H-indole-3-carboxaldehyde and glycylglycine (B550881) have suggested a square planar geometry based on electronic spectral data. arabjchem.orgorientjchem.org Similarly, Fe(III) complexes with related Schiff bases have been proposed to have octahedral geometries. researchgate.netarabjchem.org

Table 1: Illustrative IR Spectral Data for Schiff Base Complexes of 1H-Indole-3-Carboxaldehyde

| Compound/Complex | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | Reference |

| Schiff Base Ligand | ~1628 | - | ijpbs.com |

| Hg(II) Complex | ~1613 | 493-549 | ijpbs.com |

| Zr(IV) Complex | ~1616 | 493-549 | ijpbs.com |

Table 2: Illustrative Electronic Spectral and Magnetic Moment Data for Schiff Base Complexes

| Complex | Electronic Spectra λmax (nm) | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

| [Cu(II)-(indal-L-his)₂] | - | - | Square Planar | rawdatalibrary.net |

| [Co(II)-(indal-L-his)₂] | - | - | Tetrahedral | rawdatalibrary.net |

| [Ni(II)-(indal-L-his)₂] | - | - | Square Planar | rawdatalibrary.net |

| [Fe(II)-(indal-L-his)₂(H₂O)₂] | - | - | Octahedral | rawdatalibrary.net |

Note: "indal-L-his" refers to the Schiff base derived from indole-3-carboxaldehyde and L-histidine.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 Phenyl 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-phenyl-1H-indole-3-carbaldehyde and its analogs.

¹H NMR and ¹³C NMR Techniques for Analysis

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of this compound. rsc.org

In the ¹H NMR spectrum of this compound, the aldehyde proton typically appears as a singlet at approximately 10.14 ppm. rsc.org The protons on the indole (B1671886) ring and the N-phenyl group resonate in the aromatic region, generally between 7.39 and 8.44 ppm. rsc.org For instance, the proton at the C2 position of the indole ring often appears as a singlet around 7.94 ppm. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton. The aldehydic carbon is highly deshielded and appears around 185.0 ppm. rsc.org The carbons of the indole and phenyl rings typically resonate in the range of 111.1 to 138.2 ppm. rsc.org

Below is an interactive data table summarizing the characteristic ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde H | 10.14 (s) | - |

| Aldehyde C | - | 184.99 |

| Indole C2-H | 7.94 (s) | - |

| Aromatic H's | 7.39 - 8.44 (m) | - |

| Aromatic C's | - | 111.12 - 138.22 |

s = singlet, m = multiplet

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY for Isomerism Studies)

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships within the molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other in the molecular structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs, allowing for the definitive assignment of protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton, including the connection of the phenyl ring to the indole nitrogen and the aldehyde group to the indole ring. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly useful for studying isomerism by identifying protons that are close in space, even if they are not directly bonded. This can help determine the preferred conformation of the N-phenyl group relative to the indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. scirp.org For this compound, techniques like Electrospray Ionization (ESI) are commonly used. The ESI-MS spectrum typically shows a prominent peak for the protonated molecule [M+H]⁺ at m/z 222, confirming the molecular weight of the compound. rsc.org

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for indole derivatives involve the loss of small neutral molecules. scirp.orgtsijournals.com For instance, the fragmentation of the parent indole-3-carbaldehyde often shows characteristic losses that help in identifying the core indole structure. nist.govmassbank.eu

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. springerprofessional.deresearchgate.netlibretexts.orgresearchgate.net

Key characteristic absorption bands for this compound include:

A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically observed in the range of 1650-1700 cm⁻¹.

C-H stretching vibrations for the aromatic rings and the aldehyde proton are usually seen around 3000-3100 cm⁻¹.

C=C stretching vibrations from the aromatic indole and phenyl rings appear in the 1400-1600 cm⁻¹ region.

The C-N stretching vibration of the N-phenyl indole is also present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. hnue.edu.vnelte.huyoutube.comtanta.edu.eglibretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. hnue.edu.vnelte.hu

For this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the conjugated system of the indole ring, the phenyl group, and the carbonyl group. hnue.edu.vnlibretexts.org The conjugation of the phenyl ring with the indole system and the aldehyde group leads to bathochromic (red) shifts, meaning the absorptions occur at longer wavelengths compared to the unsubstituted indole. hnue.edu.vn The spectrum typically shows strong absorption bands in the UV region, which are characteristic of the extended π-electron system. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details.

For derivatives of indole-3-carbaldehyde, X-ray crystallography has confirmed the planarity of the indole ring system. nih.gov In the case of this compound, a crystal structure would reveal the dihedral angle between the phenyl ring and the indole moiety, providing insight into the degree of steric hindrance and electronic communication between these two parts of the molecule. The solid-state packing is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds. nih.gov Although a specific crystal structure for this compound is not detailed in the provided results, the methodology is standard for related indole derivatives. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an empirical validation of a compound's chemical formula by comparing experimentally determined percentages with theoretically calculated values. The molecular formula for this compound is C₁₅H₁₁NO, with a molecular weight of 221.25 g/mol . nih.govglpbio.com

The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases—carbon dioxide, water vapor, and nitrogen oxides—are quantitatively measured. From these measurements, the percentage composition of C, H, and N in the original sample is calculated. The oxygen percentage is typically inferred by subtracting the sum of the C, H, and N percentages from 100%.

For a synthesized batch of this compound to be considered pure, the experimentally "found" values must align closely with the "calculated" theoretical percentages, typically within a narrow margin of ±0.4%. This confirms that the empirical formula matches the theoretical formula, providing strong evidence of the compound's identity and purity. While specific experimental data for this compound is not publicly available, research on related indole-3-carboxaldehyde (B46971) derivatives routinely employs this method for structural confirmation. derpharmachemica.com

Below is a data table outlining the theoretical elemental composition for this compound.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 81.43 | As determined |

| Hydrogen (H) | 5.01 | As determined |

| Nitrogen (N) | 6.33 | As determined |

| Oxygen (O) | 7.23 | As determined |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) is a particularly valuable method for assessing the thermal stability and decomposition profile of a compound. TGA measures the change in mass of a sample over time as it is heated at a controlled rate in a defined atmosphere (e.g., nitrogen or air).

The resulting data is plotted as a TGA curve, showing mass percentage on the y-axis against temperature on the x-axis. The key features of a TGA curve include:

Onset Temperature of Decomposition: The temperature at which significant mass loss begins, indicating the start of thermal degradation.

Decomposition Steps: The number of distinct steps in the mass loss curve, which can correspond to the cleavage of different functional groups or the release of volatile components.

Residue Mass: The percentage of the initial mass remaining at the end of the analysis, which can provide information about the formation of a stable char or inorganic residue.

While a specific TGA thermogram for this compound is not available in the literature, studies on the parent compound, indole, provide insight into the thermal behavior of the core indole structure. A TGA analysis of indole shows a single, continuous step of thermal degradation. researchgate.net The degradation commences at approximately 150°C and concludes at around 189°C, with a maximum rate of decomposition (Tmax) observed at 163.37°C. researchgate.net During this process, the sample loses a significant portion of its mass. researchgate.net The addition of a phenyl group at the N1-position and a carbaldehyde group at the C3-position, as in this compound, would be expected to influence this thermal profile, likely increasing the thermal stability due to the higher molecular weight and greater degree of conjugation.

The table below summarizes the thermal degradation data for the related compound, indole. researchgate.net

| Parameter | Value |

| Onset of Degradation | ~150°C |

| Degradation Termination | ~189°C |

| Tmax (DTG) | 163.37°C |

| Mass Loss | 46.52% |

Computational Chemistry and Theoretical Modeling of 1 Phenyl 1h Indole 3 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), B3LYP/6-311++G(d,p))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and predicting the properties of molecules. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely employed and reliable method for such investigations, providing a good balance between accuracy and computational cost. tandfonline.comresearchgate.netresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For derivatives of indole-3-carbaldehyde, this is crucial as the orientation of the substituent groups can significantly influence the molecule's properties.

In the case of 1-phenyl-1H-indole-3-carbaldehyde, the key conformational feature is the rotational barrier around the N-phenyl bond. DFT calculations can determine the dihedral angles that correspond to the lowest energy conformers. For instance, in the related compound 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, DFT calculations have shown that two stable conformers can exist, differing in the rotation about the S-N bond. nih.gov The carbaldehyde group itself is generally found to be nearly co-planar with the indole (B1671886) ring. nih.gov A potential energy surface (PES) scan can be performed to identify the most stable conformer by systematically rotating specific bonds and calculating the energy at each step.

Table 1: Representative Theoretical Geometrical Parameters for Indole Derivatives

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length (Å) | C=O | ~1.2-1.4 |

| N-C | ~1.37-1.4 | |

| Bond Angle (°) | C-N-C | Varies with substitution |

| Dihedral Angle (°) | C-N-C-C (Phenyl) | Dependent on steric hindrance |

| Note: These are generalized values for indole derivatives based on computational studies. Specific values for this compound would require a dedicated DFT study. |

Understanding the electronic structure of a molecule is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net For indole derivatives, this gap can be tuned by introducing different substituents, which can either be electron-donating or electron-withdrawing.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. In indole-3-carbaldehyde derivatives, the oxygen atom of the carbonyl group typically shows a region of negative potential (red), indicating its susceptibility to electrophilic attack, while the regions around the hydrogen atoms are generally positive (blue), indicating sites for nucleophilic attack. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Properties

| Parameter | Description | Representative Value |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Varies |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Varies |

| Energy Gap (ΔE) (eV) | ELUMO - EHOMO | Varies |

| Note: Specific energy values for this compound are not readily available in the searched literature and would require specific calculations. |

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can assign the experimentally observed spectral bands to specific vibrational modes of the molecule. This analysis is often aided by Potential Energy Distribution (PED) calculations, which quantify the contribution of each internal coordinate to a particular normal mode. researchgate.net For indole-3-carbaldehyde and its derivatives, characteristic vibrational modes include the C=O stretching of the aldehyde group, N-H stretching (in the parent indole), and various C-H and ring stretching and bending vibrations. researchgate.net

Molecular Docking and Simulation Studies in Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. rsc.org This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular docking simulations can predict how this compound and its derivatives fit into the active site of a target protein. The simulation software calculates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. Lower binding energies generally indicate a more stable protein-ligand complex. For example, docking studies on other indole derivatives have shown promising binding affinities with various protein targets. rsc.org

Beyond predicting the binding pose and affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For instance, the nitrogen atom of the indole ring or the oxygen of the carbaldehyde group in this compound could act as hydrogen bond acceptors, while the aromatic rings can participate in hydrophobic and pi-pi stacking interactions with the protein's active site residues. Visualizing these interactions helps in understanding the basis of the ligand's binding and can guide the design of more potent and selective inhibitors.

Hirshfeld Surface Analysis for Intermolecular Interactions

For indole derivatives, Hirshfeld surface analysis reveals the significance of various non-covalent interactions. In studies of the parent molecule, 1H-indole-3-carbaldehyde, and its derivatives, several key intermolecular contacts are consistently identified. researchgate.nettandfonline.com These analyses provide a framework for understanding the expected interactions in this compound.

The primary interactions observed in the crystal structures of related indole compounds include:

H···H Contacts: These are typically the most abundant interactions, often accounting for a significant percentage of the Hirshfeld surface, indicating the importance of van der Waals forces in the crystal packing. nih.gov

C···H/H···C Contacts: These interactions are associated with C—H···π bonding and are crucial for the stabilization of the crystal structure of aromatic compounds. nih.gov

O···H/H···O Contacts: The presence of the carbaldehyde group means that hydrogen bonds involving the oxygen atom are significant contributors to the crystal packing. nih.gov

The analysis of bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives showed that H···H contacts accounted for 38.7–44.7% of the surface, with C···H/H···C contacts contributing 20.4–25.7%, and O···H/H···O contacts making up 14.6–17.9%. nih.gov While the exact percentages would differ for this compound due to its specific substituents, the types of interactions are expected to be analogous. The presence of the N-phenyl group in addition to the indole core would likely enhance the role of C···H···π and π–π stacking interactions in its crystal structure.

The table below, derived from studies on related indole derivatives, illustrates the typical contributions of different intermolecular contacts as revealed by Hirshfeld surface analysis.

| Intermolecular Contact | Typical Contribution Range (%) | Type of Interaction |

| H···H | 38 - 45% | van der Waals forces |

| C···H/H···C | 20 - 26% | C—H···π interactions |

| O···H/H···O | 14 - 18% | Hydrogen bonding |

| Br···H/H···Br | 8 - 13% | Halogen bonding (in substituted derivatives) |

This data is representative of related bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives and serves as an illustration. nih.gov

Drug-Likeness and ADMET Prediction via Computational Methods

In the early stages of drug discovery, computational methods are invaluable for predicting the drug-likeness and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a compound. These predictions help to identify candidates with a higher probability of success in clinical trials, thereby reducing the time and cost of drug development.

Drug-Likeness and Lipinski's Rule of Five: A key aspect of drug-likeness is assessed using guidelines such as Lipinski's "Rule of Five." This rule establishes that a compound is more likely to be orally bioavailable if it meets the following criteria:

A molecular weight of less than 500 Daltons.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

An octanol-water partition coefficient (log P) not greater than 5.

Computational studies on various 3-phenyl-1H-indole derivatives have indicated that these molecules generally adhere to Lipinski's rule, suggesting they possess drug-like structures. nih.gov For instance, a study on N-substituted indole derivatives found zero violations of Lipinski's rule, confirming the drug-like properties of the synthesized compounds. nih.gov Given the structure of this compound, it is anticipated to align with these predictions.

ADMET Prediction: Beyond simple rules like Lipinski's, more complex computational models are used to predict the full ADMET profile. These models can estimate properties such as aqueous solubility, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. For many indole derivatives, in silico ADMET predictions have shown favorable profiles, indicating good absorption and distribution characteristics with low predicted toxicity. nih.gov These computational tools allow for the early identification of potential liabilities in a drug candidate, enabling medicinal chemists to modify the structure to improve its pharmacokinetic properties.

The table below outlines the key parameters evaluated in computational drug-likeness and ADMET studies.

| Parameter | Description | Importance in Drug Development |

| Molecular Weight | The mass of one mole of the compound. | Affects absorption and distribution. |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | Number of N and O atoms. | Influences solubility and membrane permeability. |

| Log P | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures lipophilicity, which affects absorption and distribution. |

| Aqueous Solubility | The ability of the compound to dissolve in water. | Crucial for absorption and formulation. |

| Blood-Brain Barrier Permeability | The ability of the compound to cross into the central nervous system. | Important for neurological drugs; a liability for others. |

| CYP450 Inhibition | Prediction of whether the compound will inhibit key metabolic enzymes. | A major cause of drug-drug interactions. |

| Toxicity | Prediction of various toxic effects (e.g., carcinogenicity, hepatotoxicity). | Critical for patient safety. |

Biological and Pharmacological Investigations of 1 Phenyl 1h Indole 3 Carbaldehyde and Its Derivatives

Antimicrobial Activity Studies

Derivatives of 1-phenyl-1H-indole-3-carbaldehyde have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Antibacterial Efficacy and Spectrum (Gram-positive, Gram-negative)

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit a broad spectrum of activity.

For instance, a series of indole-3-aldehyde hydrazide and hydrazone derivatives demonstrated significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some compounds showing better activity than the reference drug ampicillin. nih.govresearchgate.net These compounds also showed activity against Bacillus subtilis. nih.govresearchgate.net However, their efficacy against the Gram-negative bacterium Escherichia coli was also noted, indicating a broad spectrum. nih.govresearchgate.net

In another study, 2-phenyl-1H-indoles exhibited better antibacterial activity compared to benzimidazoles, with Gram-negative bacteria like Pseudomonas sp. and Enterobacter sp. being more susceptible than the Gram-positive Bacillus sp. ijpsonline.com Some synthesized derivatives of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) also showed activity against E. coli (Gram-negative) and S. aureus and B. subtilis (Gram-positive). researchgate.net

Furthermore, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, synthesized from indole-3-carboxaldehydes, displayed high activity against S. aureus and MRSA. nih.gov Specifically, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one showed a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.gov However, all tested compounds in this particular study were inactive against the Gram-negative bacterium E. coli. nih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | Activity | Reference |

| Indole-3-aldehyde hydrazones | Staphylococcus aureus | Significant | nih.govresearchgate.net |

| Indole-3-aldehyde hydrazones | Methicillin-resistant S. aureus (MRSA) | Better than ampicillin | nih.govresearchgate.net |

| Indole-3-aldehyde hydrazones | Bacillus subtilis | Active | nih.govresearchgate.net |

| Indole-3-aldehyde hydrazones | Escherichia coli | Active | nih.govresearchgate.net |

| 2-Phenyl-1H-indoles | Pseudomonas sp. (Gram-negative) | More susceptible | ijpsonline.com |

| 2-Phenyl-1H-indoles | Enterobacter sp. (Gram-negative) | More susceptible | ijpsonline.com |

| 5-Chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives | Escherichia coli | Active | researchgate.net |

| 5-Chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives | Staphylococcus aureus | Active | researchgate.net |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives | Staphylococcus aureus | High activity | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Methicillin-resistant S. aureus (MRSA) | MIC of 0.98 μg/mL | nih.gov |

Antifungal Properties (e.g., Candida albicans)

Several studies have highlighted the potential of this compound derivatives as antifungal agents, particularly against Candida albicans, a common cause of fungal infections in humans.

A series of indole-3-aldehyde hydrazide/hydrazone derivatives were evaluated for their in vitro antimicrobial activities and showed a broad spectrum of activity, including against C. albicans, with MIC values ranging from 6.25-100 mg/ml. nih.govresearchgate.net Similarly, derivatives of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide were found to be active against C. albicans. researchgate.net

Furthermore, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives demonstrated moderate to pronounced activity against C. albicans. nih.gov The synthesis of novel 1-[(3-aroyloxy-3-phenyl)propyl]-1H-imidazoles also yielded compounds with anti-Candida activity, with some derivatives showing MICs against C. albicans and Candida pseudotropicales comparable to the antifungal drug tioconazole. nih.gov

The table below summarizes the antifungal activity of various this compound derivatives.

| Derivative Type | Fungal Strain | Activity | Reference |

| Indole-3-aldehyde hydrazide/hydrazones | Candida albicans | MIC: 6.25-100 mg/ml | nih.govresearchgate.net |

| 5-Chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives | Candida albicans | Active | researchgate.net |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives | Candida albicans | Moderate to pronounced | nih.gov |

| 1-[(3-Aroyloxy-3-phenyl)propyl]-1H-imidazoles | Candida albicans | Comparable to tioconazole | nih.gov |

| 1-[(3-Aroyloxy-3-phenyl)propyl]-1H-imidazoles | Candida pseudotropicales | Comparable to tioconazole | nih.gov |

Antiviral Potential

The exploration of this compound derivatives has extended to their potential as antiviral agents. While research in this specific area is less extensive compared to antibacterial and antifungal studies, some findings are noteworthy.

Derivatives of 1,2,3-triazole linked to a phenylpyrazolone scaffold have been investigated for their antiviral activity, including against SARS-CoV-2. nih.gov Although not directly derivatives of this compound, this highlights the potential of heterocyclic compounds with similar structural motifs in antiviral drug discovery. The indole (B1671886) ring system itself is present in various compounds with known antiviral properties. nih.gov

Anticancer and Antiproliferative Evaluations

The anticancer potential of this compound derivatives represents a significant area of research, with numerous studies focusing on their cytotoxic effects and mechanisms of action in various cancer cell lines.

In Vitro Cytotoxicity and Apoptosis Induction Studies

A wide array of this compound derivatives has demonstrated potent antiproliferative activity against various human cancer cell lines.

For example, a series of 2-phenylindole-3-carbaldehyde analogs showed good anti-proliferative activities, with some compounds strongly inhibiting tubulin polymerization. researchgate.net Another study on furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives identified compounds with significant cytotoxic activity against colon cancer, melanoma, and breast cancer cell lines. nih.gov These compounds were found to induce G2/M cell cycle arrest and apoptosis. nih.gov

Bis-indole derivatives linked by a phenyl group have also been synthesized and evaluated, with some showing strong antiproliferative activity against several cancer cell lines, including colorectal, cervical, breast, and lung cancer. nih.gov One particular compound significantly inhibited the proliferation of a lung cancer cell line with minimal effects on non-cancer cells. nih.gov

Furthermore, novel indole/1,2,4-triazole hybrids have been designed as tubulin polymerization inhibitors, with several compounds exhibiting effective anticancer activity against a panel of cancer cell lines. nih.gov Similarly, ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives have shown promising antiproliferative activity against ER-α-positive breast cancer cells. ajgreenchem.com

The following table presents a selection of this compound derivatives and their observed cytotoxic effects on different cancer cell lines.

| Derivative Type | Cancer Cell Line(s) | Effect | Reference |

| 2-Phenylindole-3-carbaldehyde analogs | Various | Good anti-proliferative activity, tubulin polymerization inhibition | researchgate.net |

| Furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives | COLO 205 (colon), SK-MEL-5 (melanoma), MDA-MB-435 | Cytotoxic activity | nih.gov |

| Furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives | MDA-MB-231 (breast) | G2/M cell cycle arrest, apoptosis induction | nih.gov |

| Bis-indole derivatives with a phenyl linker | Caco-2, HCT116 (colorectal), HeLa (cervical), MCF-7, MDA-MB-231 (breast), A549 (lung) | Strong antiproliferative activity | nih.gov |

| Indole/1,2,4-triazole hybrids | Various | Effective anticancer activity | nih.gov |

| ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives | T47D, MCF-7 (ER-α-positive breast cancer) | Superior antiproliferative activity | ajgreenchem.com |

Molecular Mechanisms of Action in Cancer Pathways

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Several studies have delved into the specific pathways targeted by this compound derivatives.

A primary mechanism identified for many of these derivatives is the inhibition of tubulin polymerization. researchgate.netnih.govnih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically at the G2/M phase, and subsequently induce apoptosis. nih.gov Molecular docking studies have suggested that these derivatives often bind to the colchicine (B1669291) binding site on tubulin. nih.gov

Another important mechanism involves the induction of autophagy. nih.gov One study on bis-indole derivatives showed that a lead compound induced autophagy through the upregulation of key autophagy-related proteins like Beclin-1, LC3A/B, Atg7, AMPK, and ULK1. nih.gov The combination of this compound with an autophagy inhibitor led to decreased cell proliferation and induced G1 cell cycle arrest and apoptosis. nih.gov

Furthermore, some derivatives have been shown to target specific signaling pathways crucial for cancer cell survival and proliferation. For instance, certain indole-2-carboxamides have demonstrated inhibitory activity against key kinases like EGFR, BRAFV600E, and VEGFR-2, positioning them as potential multi-target antiproliferative agents. mdpi.com The induction of apoptosis through both intrinsic and extrinsic pathways has also been observed. nih.gov

Enzyme Inhibition Studies

The strategic design of molecules capable of selectively inhibiting enzymes that are crucial for the survival of pathogens or are implicated in disease progression is a cornerstone of modern drug discovery. Derivatives of this compound have been the subject of numerous studies to evaluate their enzyme inhibitory potential.

Urease Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. This activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach, leading to conditions like gastritis and peptic ulcers. The inhibition of urease is therefore a viable therapeutic strategy.

Research into indole-3-carbaldehyde derivatives has identified potent urease inhibitors. A study focusing on N-substituted indole-3-carbaldehyde oxime derivatives revealed significant inhibitory activity. Certain synthesized isomers demonstrated substantially greater potency than the standard inhibitor, thiourea. Specifically, compounds 8 and 9 from the study, which are oxime derivatives of indole-3-carbaldehyde, showed impressive urease inhibitory action. nih.gov Molecular docking studies further supported these findings, indicating strong binding interactions within the active site of the urease enzyme. nih.gov This suggests that modifying the 3-carbaldehyde group into an oxime and altering the substituent on the indole nitrogen can yield powerful urease inhibitors.

| Compound | Structure | IC₅₀ (mM) |

| Compound 8 | N-(4-chlorophenyl)-1H-indole-3-carbaldehyde oxime | 0.0516 ± 0.0035 |

| Compound 9 | N-(4-nitrophenyl)-1H-indole-3-carbaldehyde oxime | 0.0345 ± 0.0008 |

| Thiourea (Standard) | Not Applicable | 0.2387 ± 0.0048 |

Data sourced from a study on N-substituted indole-3-carbaldehyde oxime derivatives as urease inhibitors against Helicobacter pylori. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and repair. mdpi.com They are the validated targets of the highly successful fluoroquinolone class of antibiotics. mdpi.com Consequently, the search for new scaffolds that can inhibit these enzymes is of high importance, especially in the face of rising antibiotic resistance.

While the indole scaffold is widely investigated for its antibacterial properties, the specific inhibitory activity of this compound and its direct derivatives against DNA gyrase and topoisomerase IV is not extensively documented in the current scientific literature. Although some studies explore indole-based compounds as potential antibacterial agents targeting these enzymes, specific data detailing the structure-activity relationships for the this compound class in this context remains limited. mdpi.comresearchgate.net

Enoyl-ACP Reductase (InhA) Inhibition

Enoyl-acyl carrier protein (ACP) reductase, known as InhA in Mycobacterium tuberculosis, is a critical enzyme in the type II fatty acid synthase (FAS-II) system. This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The front-line anti-tubercular drug isoniazid (B1672263) targets InhA, validating it as a prime target for new drug development.

While direct inhibitory data (such as IC₅₀ values) for this compound against InhA is not prominently reported, related indole derivatives have been identified as inhibitors of enzymes in the fatty acid synthesis pathway. For instance, a study identified ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate as an inhibitor of FabG, another key reductase in the FAS-II system, in ESKAPE pathogens. scribd.comresearchgate.net Given that anti-tubercular activity for N-phenylindole derivatives has been strongly established (see section 6.5), it is hypothesized that their mechanism may involve the inhibition of crucial enzymes like InhA or other components of the mycolic acid biosynthesis pathway.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their dysregulation is linked to several diseases, including glaucoma, epilepsy, and cancer. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in tumors and contribute to the acidic microenvironment that promotes cancer progression, making them important therapeutic targets. scribd.com

The sulfonamide group is a classic zinc-binding function used in the design of most CA inhibitors. Research has shown that attaching a sulfonamide moiety to a heterocyclic scaffold like indole or pyrazoline can lead to potent and isoform-selective inhibitors. researchgate.net While direct studies on this compound are scarce, research on related structures provides insight. For example, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides showed significant inhibitory activity against human CA isoforms I and II (hCA I and hCA II). researchgate.net This demonstrates that the phenyl-substituted heterocyclic core, analogous to a phenyl-substituted indole, can serve as a scaffold for potent CA inhibitors when functionalized with a benzenesulfonamide (B165840) group.

| Compound | R-group on Phenyl | Kᵢ for hCA I (nM) | Kᵢ for hCA II (nM) |

| Pyrazoline Derivative 1 | -H | 533.1 ± 187.8 | 624.6 ± 168.2 |

| Pyrazoline Derivative 2 | -F | 321.1 ± 72.5 | 412.5 ± 115.4 |

| Pyrazoline Derivative 3 | -Cl | 344.6 ± 79.5 | 455.2 ± 103.8 |

| Pyrazoline Derivative 4 | -Br | 316.7 ± 9.6 | 468.9 ± 123.5 |

| Acetazolamide (Standard) | Not Applicable | 278.8 ± 44.3 | 293.4 ± 46.4 |

Data adapted from a study on benzenesulfonamide-linked pyrazoline derivatives as carbonic anhydrase inhibitors. researchgate.net These compounds serve as structural analogues to illustrate the potential of phenyl-substituted heterocyclic sulfonamides.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of many human diseases. The NLRP3 inflammasome is a multiprotein complex in immune cells that, when activated, triggers the release of potent pro-inflammatory cytokines like interleukin-1β (IL-1β), contributing to inflammatory responses.

Recent studies have highlighted the potential of indole derivatives to modulate inflammatory pathways. Notably, this compound has been implicated in the inhibition of the NLRP3 inflammasome. Research demonstrated that UK5099, a known inhibitor of the mitochondrial pyruvate (B1213749) carrier, potently suppresses NLRP3 inflammasome activation. Structural modification studies within that research synthesized this compound as part of a series to understand the mechanism, uncovering a previously unknown molecular target for these types of compounds in inflammatory pathways. This suggests that the 1-phenyl-indole core could be a valuable scaffold for developing novel anti-inflammatory agents that work by targeting the NLRP3 inflammasome. Furthermore, other indole derivatives have been shown to possess immunomodulatory properties, capable of influencing the behavior of immune cells and the production of signaling molecules involved in the immune response.

Anti-tubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR) strains. There is an urgent need for new anti-tubercular agents with novel mechanisms of action. The N-phenylindole scaffold has been identified as a highly promising source of potent anti-TB compounds.

Studies have shown that N-phenylindole derivatives can exhibit potent activity against the virulent Mtb H37Rv strain. The mechanism of action for some of these derivatives is believed to be the inhibition of Polyketide Synthase 13 (Pks13), an enzyme essential for the final condensation step in the biosynthesis of mycolic acids. Structure-activity relationship (SAR) studies on a series of N-phenylindole derivatives led to the discovery of exceptionally potent compounds. For example, modifications at the para-position of the N-phenyl ring with hydrophobic groups and alterations at the 3-position of the indole ring resulted in compounds with minimum inhibitory concentrations (MIC) in the sub-micromolar range, indicating powerful anti-tubercular activity.

| Compound | Core Structure | Substituents | MIC (μg/mL) vs Mtb H37Rv |

| Compound 45 | N-phenylindole | Acetyl at 3-position; 4-tert-butyl on N-phenyl | 0.0625 |

| Compound 58 | N-phenylindole | Acetyl at 3-position; 4-(piperidin-1-yl) on N-phenyl | 0.125 |

Data sourced from a study on N-phenylindole derivatives as Pks13 inhibitors against M. tuberculosis.

Other Biological Activities

Anticonvulsant Activity

Derivatives of the indole nucleus are recognized for their potential as anticonvulsant agents. Research has shown that modifications on the indole scaffold can lead to compounds with significant activity in preclinical models of epilepsy.

A study on N-1-phenyl-3-substituted phenyl indolo[2,3-b]imidazole derivatives, synthesized by condensing N-1-phenyl isatin (B1672199) with various aromatic aldehydes, revealed notable anticonvulsant properties. nih.gov When screened using the maximal electroshock seizure (MES) method, compounds 1b and 1c demonstrated highly significant anticonvulsant activity, identifying them as potential lead compounds for further development. nih.gov

Similarly, a series of substituted 2-phenylindole (B188600) derivatives were synthesized and evaluated for their anticonvulsant effects using the MES model. researchgate.net In this study, compounds 2b , 2c , and 2e showed moderate activity against the extensor seizure phase when compared to the standard drug phenytoin. researchgate.net Docking studies suggested that these compounds may exert their effect through interactions with the GABA-A receptor and the AMPA-sensitive glutamate (B1630785) receptor. researchgate.net

Further research into pyrrolidine-2,5-dione derivatives, another class of compounds sometimes incorporating indole moieties, has also identified potent anticonvulsant activity in MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models. researchgate.netaku.edu.tr For instance, N-phenylphthalimide derivatives have been highlighted as promising candidates for anticonvulsant drugs, with 4-amino-N-phenylphthalimides being particularly effective against MES-induced seizures in mice. mdpi.com

Table 1: Anticonvulsant Activity of Selected Indole Derivatives

| Compound ID | Derivative Class | Test Model | Activity Noted | Reference |

| 1b , 1c | N-1-phenyl-3-substituted phenyl indolo[2,3-b]imidazole | MES | Highly significant anticonvulsant activity | nih.gov |

| 2b , 2c , 2e | Substituted 2-phenylindole | MES | Moderate activity against extensor seizure phase | researchgate.net |

| 4-amino-N-(2-methylphenyl)-phthalimide | N-Phenylphthalimide | MES (mice) | ED₅₀ of 47.61 µmol/kg | mdpi.com |

| 4-amino-N-(2,6-dimethylphenyl)phthalimide | N-Phenylphthalimide | MES (rats) | ED₅₀ of 25.2 µmol/kg | mdpi.com |

Anti-leishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. Indole derivatives have emerged as a promising scaffold for the development of anti-leishmanial drugs.

The indole-3-carbaldehyde framework is a key component in the synthesis of compounds with anti-leishmanial properties. Molecular hybridization of the phenyl-indole scaffold with other heterocyclic fragments, such as 4-thiazolidinone, has been explored. One synthetic route involves the Vilsmeier-Haack reaction to generate an indole-3-carbaldehyde derivative, which is then condensed with thiosemicarbazides.

In one study, aminated indolylmaleimide derivatives were synthesized to target the leishmanial DNA topoisomerase 1B enzyme. Among the synthesized compounds, 3m was identified as a highly potent inhibitor of Leishmania donovani promastigotes, demonstrating a single-digit micromolar IC50 value. This highlights the potential of the indolylmaleimide scaffold as a lead for new anti-leishmanial therapies. Other studies have also shown that associating the indole nucleus with a β-lactam ring can produce compounds with potent activity against Leishmania major promastigotes.

Table 2: Anti-leishmanial Activity of Selected Indole Derivatives

| Compound ID | Derivative Class | Target/Organism | Activity Noted | Reference |

| 3m | Aminated indolylmaleimide | Leishmania donovani promastigotes | Potent inhibition with single-digit micromolar IC50 | |

| Azetidin-2-one derivatives (156) | Indole-based azetidin-2-ones | Leishmania major promastigotes | Significant improvement in activity over precursors |

Anti-HIV Activity

The indole scaffold is a constituent of various compounds investigated for their ability to inhibit the human immunodeficiency virus (HIV). Derivatives of indole-3-carbaldehyde have shown potential as inhibitors of key viral enzymes.

A series of indole-3-carbaldehydes with substituted N-sulfonyl phenyl or N-phenacyl groups were synthesized and evaluated for their ability to inhibit HIV-1 integrase (IN). Three compounds, 8b , 8c , and 8g , displayed significant inhibition of HIV-1 IN, with IC50 values of 5.32 µM or less. Compound 8b also exhibited potent activity against the HIV-1 strain IIIB, with an IC50 of 3.16 µM. Further investigation revealed that compound 8b could also inhibit a mutant reverse transcriptase (RT) strain (E138K) with an IC50 value of 2.43 µM, suggesting its potential as a dual inhibitor of both HIV integrase and reverse transcriptase.

Reviews on the applications of indole-3-carboxaldehyde (B46971) (I3A) also confirm that its derivatives have demonstrated anti-HIV properties, making the I3A scaffold a promising starting point for the development of new antiviral agents.

Table 3: Anti-HIV Activity of Selected Indole-3-carbaldehyde Derivatives

| Compound ID | Derivative Class | Target | Activity (IC50) | Reference |

| 8b | Indole-3-carbaldehyde with N-sulfonyl phenyl group | HIV-1 Integrase | ≤5.32 µM | |

| 8c | Indole-3-carbaldehyde with N-sulfonyl phenyl group | HIV-1 Integrase | ≤5.32 µM | |

| 8g | Indole-3-carbaldehyde with N-sulfonyl phenyl group | HIV-1 Integrase | ≤5.32 µM | |

| 8b | Indole-3-carbaldehyde with N-sulfonyl phenyl group | HIV-1 strain IIIB | 3.16 µM | |

| 8b | Indole-3-carbaldehyde with N-sulfonyl phenyl group | Mutant Reverse Transcriptase (E138K) | 2.43 µM |

Anti-plasmodial Activity

Malaria, caused by Plasmodium parasites, remains a major global health issue. Indole-based compounds have been a fertile ground for the discovery of new anti-plasmodial agents, with some acting against drug-resistant strains.

1H-Indole-3-carboxaldehyde is a known precursor for the synthesis of anti-plasmodial compounds like the alkaloid isocryptolepine. Research has shown that indole derivatives can inhibit hemozoin formation, a critical process for the parasite's survival, or act via novel mechanisms such as inhibiting the PfATP4 sodium channel.

A derivative of 1-methyl-1H-indole-3-carbaldehyde, specifically 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde , has demonstrated significant anti-plasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Another study reported on indole-3-glyoxyl tyrosine derivatives, where compounds 14a and 14b showed potent anti-plasmodial activity against the 3D7 strain of P. falciparum with IC50 values of 1.3 µM and 3.7 µM, respectively.

Table 4: Anti-plasmodial Activity of Selected Indole Derivatives

| Compound | Derivative Class | Target/Organism | Activity (IC50) | Reference |

| 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde | Substituted 1-methyl-1H-indole-3-carbaldehyde | Plasmodium falciparum (chloroquine-sensitive and resistant strains) | Significant activity | |

| 14a | Indole-3-glyoxyl tyrosine conjugate | P. falciparum (3D7 strain) | 1.3 µM | |

| 14b | Indole-3-glyoxyl tyrosine conjugate | P. falciparum (3D7 strain) | 3.7 µM |

Muscle Relaxant Effects

The potential for indole-3-carboxaldehyde derivatives to act as muscle relaxants is an area with limited specific research. A 2017 review noted that 1H-Indole-3-carboxaldehyde serves as a key intermediate for synthesizing various biologically active compounds, including those with muscle relaxant properties. However, detailed studies focusing on this compound derivatives for this specific activity are not widely reported.

One study investigated the long-term effects of a 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative (Compound 1 ), a glycogen (B147801) phosphorylase inhibitor, on muscle function in rats. This study found that long-term administration led to a decrease in peak holding force, grip duration, and tetanic contraction force, suggesting a potential adverse impact on muscle function, possibly linked to the inhibition of glycogen metabolism. This effect is distinct from a centrally acting muscle relaxant effect and highlights the need for further research to identify indole derivatives with specific and safe muscle relaxant properties.

Intestinal Barrier Protective Effects

The intestinal barrier is crucial for health, and its disruption is implicated in various diseases. Indole-3-carboxaldehyde (IAld), a tryptophan metabolite from gut microbiota, and its derivatives have shown significant promise in protecting and repairing the intestinal barrier.

Studies have demonstrated that IAld can alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome in intestinal epithelial cells. This action is mediated through the activation of the aryl hydrocarbon receptor (AhR). In mice with lipopolysaccharide (LPS)-induced intestinal inflammation, IAld prevented the production of pro-inflammatory mediators and reduced intestinal damage.

In a model of acute Toxoplasma gondii infection, which can damage the intestinal barrier, several indole aldehyde derivatives were investigated. Compounds such as Indole-3-carboxaldehyde (A3) and 1-Methyl-2-phenyl-1H-indole-3-carboxaldehyde (A9) enhanced gastrointestinal motility, increased levels of the antioxidant glutathione (B108866) (GSH), and reduced markers of oxidative stress like malondialdehyde (MDA) and nitric oxide (NO) in the small intestine. These findings suggest that indole derivatives could be a potential therapeutic strategy for intestinal diseases involving barrier dysfunction. Another study showed that 3-IAld could up-regulate the expression of tight junction proteins ZO-1 and Occludin, further strengthening the intestinal barrier.

Table 5: Intestinal Barrier Protective Effects of Indole Aldehyde Derivatives

| Compound ID | Derivative | Model | Key Findings | Reference |

| Indole-3-carboxaldehyde (IAld) | Tryptophan metabolite | LPS-induced intestinal inflammation | Inhibits NLRP3 inflammasome via AhR activation, reduces ROS, prevents barrier injury. | |

| A3 (Indole-3-carboxaldehyde) | Indole aldehyde derivative | Acute Toxoplasma gondii infection in mice | Enhanced gut motility, increased GSH, reduced MDA and NO. | |

| A9 (1-Methyl-2-phenyl-1H-indole-3-carboxaldehyde) | Indole aldehyde derivative | Acute Toxoplasma gondii infection in mice | Enhanced gut motility, increased GSH, reduced MDA and NO. | |

| 3-IAld | Tryptophan metabolite | DSS-induced colitis in mice | Upregulated tight junction proteins (ZO-1, Occludin). |

Medicinal Chemistry and Drug Design Principles Based on 1 Phenyl 1h Indole 3 Carbaldehyde As a Scaffold

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For derivatives of 1-phenyl-1H-indole-3-carbaldehyde, SAR explores how chemical modifications at different positions on the scaffold influence the pharmacological profile.

Modifications to the core indole (B1671886) ring system, such as alkylation, arylation, or halogenation, have been shown to significantly modulate the biological activities of the resulting compounds. nih.gov The position and nature of these substituents can influence the molecule's interaction with biological targets, thereby affecting its efficacy and spectrum of activity, which includes anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov

For instance, research on related indole chalcone (B49325) derivatives has demonstrated the importance of substitution. The introduction of a methoxy (B1213986) group at the 5-position of the indole ring, as seen in 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), results in a potent inducer of methuosis, a non-apoptotic form of cell death. nih.gov This highlights how even small electron-donating groups can profoundly impact biological outcomes. Furthermore, studies on other indole-based compounds have shown that halogenation, such as the introduction of a bromine atom, can lead to prominent anticancer activities. nih.gov The steric and electronic properties of substituents at the 5-position of the indole ring can be particularly sensitive; for example, substitutions at this position can hinder certain synthetic reactions, indicating that this position is critical for molecular interactions. acs.org

Table 1: Impact of Indole Ring Substitution on Biological Activity

| Parent Scaffold/Derivative | Substitution on Indole Ring | Observed Biological Effect | Reference |

| Indole-Chalcone Hybrid | 5-Methoxy, 2-Methyl | Potent induction of methuosis in cancer cells | nih.gov |

| 3-Phenyl-1H-indole-2-carbohydrazide | Bromine substitution | Prominent anticancer activities | nih.gov |

| 1H-Indole-3-carbaldehyde | 5-Substitution (general) | Can create steric hindrance, affecting reaction viability | acs.org |

The carbaldehyde (or formyl) group at the C3-position is a key functional handle that imparts significant synthetic versatility to the this compound scaffold. researchgate.net This aldehyde group is an electrophilic site, making it highly susceptible to a variety of chemical transformations, particularly condensation reactions like the Claisen-Schmidt, Knoevenagel, and Aldol (B89426) reactions. nih.govnih.gov It readily undergoes C-C and C-N bond-forming reactions, allowing for the straightforward synthesis of a diverse library of derivatives. researchgate.netresearchgate.net

This reactivity is the foundation for many molecular hybridization strategies. The aldehyde can be condensed with various amines and amine derivatives to form Schiff bases and their complexes, or with active methylene (B1212753) compounds to generate chalcones and other complex heterocyclic systems. researchgate.netnih.govmdpi.com This ease of derivatization makes the C3-carbaldehyde an essential feature for exploring diverse chemical space and developing compounds with a wide range of biological activities. nih.gov

Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govnih.gov This approach aims to develop new chemical entities with potentially enhanced affinity, better efficacy, or a novel mechanism of action by targeting multiple biological pathways simultaneously. nih.govresearchgate.net The this compound scaffold is an excellent platform for this strategy due to the reactive nature of its C3-aldehyde. nih.gov

The synthetic accessibility of the indole-3-carbaldehyde core has enabled its conjugation with a wide array of other well-established bioactive heterocyclic scaffolds. researchgate.netnih.gov

Pyrazolinones/Pyrazoles: The C3-aldehyde can be reacted with pyrazolone (B3327878) derivatives, such as 1H-pyrazol-5(4H)-one, to create hybrid molecules. scirp.org Pyrazoles are known for a broad range of biological activities, and their hybridization with the indole nucleus can lead to compounds with novel or enhanced pharmacological profiles. semanticscholar.org

Quinazolinones: Quinazolinones are another privileged scaffold in medicinal chemistry, known for activities including anticancer and anti-inflammatory effects. nih.gov Indole-involved quinazoline (B50416) derivatives have been synthesized, demonstrating the chemical feasibility of combining these two pharmacophores to explore new therapeutic potential. mdpi.comnih.gov

Chalcones: The condensation of this compound with various acetophenones yields indole-chalcone hybrids. nih.govmdpi.com These compounds, which feature a characteristic α,β-unsaturated carbonyl system, have shown a broad spectrum of biological activities, including antitumor and antimicrobial properties. mdpi.comnih.gov